molecular formula C11H23ClN2O2 B2893069 tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride CAS No. 1807542-94-4

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No. B2893069
CAS RN: 1807542-94-4
M. Wt: 250.77
InChI Key: IPMUMPACLMBJGD-UHFFFAOYSA-N
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Description

“tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1807542-94-4 . It has a molecular weight of 250.77 and its IUPAC name is tert-butyl (6-methylpiperidin-3-yl)carbamate hydrochloride . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The InChI code of the compound is 1S/C11H22N2O2.ClH/c1-8-5-6-9 (7-12-8)13-10 (14)15-11 (2,3)4;/h8-9,12H,5-7H2,1-4H3, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.77 . Its exact mass and monoisotopic mass are 214.168127949 g/mol . It has a topological polar surface area of 50.4 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Structural Analysis

tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate demonstrate the capacity of tert-butyl carbamates to participate in forming isostructural families through simultaneous hydrogen and halogen bonds involving carbonyl groups. This illustrates the compound's role in advancing our understanding of molecular interactions in crystalline structures (Baillargeon et al., 2017).

Chemical Reactions and Derivatives

The versatility of tert-butyl carbamates is further demonstrated through their involvement in Diels-Alder reactions and the preparation of complex molecules, such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting the compound's role in synthetic organic chemistry and the synthesis of heterocyclic compounds (Padwa et al., 2003).

Catalysis and Functionalization

The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of electrophiles, catalyzed by 4,4'-di-tert-butylbiphenyl, showcases the compound's utility in catalysis and functionalization processes, leading to a variety of functionalized carbamates. This underscores its importance in synthetic strategies for achieving molecular complexity (Ortiz et al., 1999).

Crystallography and Molecular Design

The synthesis and X-ray diffraction analysis of two carbamate derivatives illustrate the compound's contribution to crystallography and molecular design. The study of crystallographically independent molecules and their interactions through hydrogen bonds facilitates the understanding of molecular assembly and design principles (Das et al., 2016).

Intermediate in Organic Synthesis

The compound serves as an intermediate in organic synthesis, exemplified by its transformation into spirocyclopropanated analogues of insecticides, demonstrating the compound's utility in the development of new agrochemicals and the exploration of novel synthetic routes (Brackmann et al., 2005).

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMUMPACLMBJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride

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